molecular formula C11H8F3N3O B1386504 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline CAS No. 1086378-43-9

3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline

Cat. No.: B1386504
CAS No.: 1086378-43-9
M. Wt: 255.2 g/mol
InChI Key: NHHKSAJFJGTQCB-UHFFFAOYSA-N
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Description

3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline is a compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an aniline moiety

Biochemical Analysis

Biochemical Properties

3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, further influencing cellular processes. The compound’s molecular structure allows it to interact with specific targets, making it a valuable tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its effects on cellular function. Long-term studies have indicated that prolonged exposure to the compound can result in significant alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in cellular metabolism, making it a valuable tool for studying metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function, making it important to understand its transport and distribution dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline typically involves multiple steps. One common method includes the reaction of 2-(trifluoromethyl)pyrimidine-4-ol with aniline under specific conditions to form the desired compound. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce alkyl or aryl groups onto the aromatic ring.

Scientific Research Applications

3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrimidines and anilines, such as:

  • 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline
  • 2-(Trifluoromethyl)pyridin-4-amine

Uniqueness

What sets 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline apart is its specific substitution pattern, which can confer unique properties such as enhanced biological activity or improved stability under certain conditions. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[2-(trifluoromethyl)pyrimidin-4-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)10-16-5-4-9(17-10)18-8-3-1-2-7(15)6-8/h1-6H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHKSAJFJGTQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NC=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701200151
Record name Benzenamine, 3-[[2-(trifluoromethyl)-4-pyrimidinyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701200151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086378-43-9
Record name Benzenamine, 3-[[2-(trifluoromethyl)-4-pyrimidinyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086378-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 3-[[2-(trifluoromethyl)-4-pyrimidinyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701200151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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